molecular formula C15H12BrNO B231274 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one

1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one

Cat. No. B231274
M. Wt: 302.16 g/mol
InChI Key: NMOXITNREZLEOS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one, also known as ABP or 4-Br-APB, is a chemical compound that belongs to the class of phenylpropenamines. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. ABP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.

Mechanism of Action

1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand of mGluR5. 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the affinity and efficacy of glutamate. This results in the activation of downstream signaling pathways that regulate neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been shown to produce various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain, which can affect behavior, cognition, and mood. 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one also increases the expression of neurotrophic factors such as BDNF and promotes the survival and growth of neurons. However, the precise mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has some limitations as well, such as its potential toxicity and off-target effects. It is important to use appropriate controls and experimental designs to minimize these confounding factors.

Future Directions

There are several future directions for research on 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and mGluR5. One area of interest is the development of more selective and potent modulators of mGluR5 that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various diseases and the identification of novel targets for drug discovery. Additionally, the use of 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and other mGluR5 modulators in combination with other drugs or therapies may provide new insights into the treatment of complex disorders such as addiction and depression.

Synthesis Methods

1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from 4-bromoacetophenone and 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2-aminophenylamine, which is then coupled with 4-bromoacetophenone under basic conditions to yield 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been widely used as a research tool to investigate the function and pharmacology of mGluR5. It has been shown to modulate the activity of mGluR5 in various brain regions, including the striatum, hippocampus, and cortex. 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been used to study the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

(E)-1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12BrNO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H,17H2/b10-7+

InChI Key

NMOXITNREZLEOS-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)N

SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N

Origin of Product

United States

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